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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties
(R)-2-Nonanamine is a chiral primary amine with a nine-carbon aliphatic chain. Its fundamental

properties are summarized below, providing a foundational understanding for its handling,

application, and analysis.
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Property Value

CAS Number 74069-74-2

Molecular Formula C₉H₂₁N

Molecular Weight 143.27 g/mol

Appearance Liquid

Density 0.79 g/cm³

Boiling Point 191 °C

Melting Point < -20 °C

Flash Point 70 °C

Refractive Index 1.4271

Optical Purity (ee) ≥98.0%

Assay ≥98.5%

Synthesis and Purification Methodologies
The enantioselective synthesis of (R)-2-Nonanamine is crucial for applications where

stereochemistry is critical, such as in drug development. Common strategies involve

asymmetric reductive amination or enzymatic resolution of a racemic mixture.

Asymmetric Reductive Amination of 2-Nonanone
This method facilitates the direct conversion of a prochiral ketone, 2-nonanone, into the chiral

amine using a chiral catalyst.

Experimental Protocol:

Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon),

dissolve 2-nonanone (1 equivalent) in a suitable anhydrous solvent such as methanol or

toluene.

Add a source of ammonia (e.g., ammonium acetate, 1.5 equivalents) to the solution.
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Introduce a chiral catalyst system. A common choice is a transition metal catalyst (e.g.,

Iridium or Rhodium-based) with a chiral phosphine ligand.

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine

intermediate.

Reduction: Introduce a reducing agent, such as H₂ gas (at a specified pressure) or a hydride

source like sodium borohydride.

Maintain the reaction at a controlled temperature and pressure for a period determined by

reaction monitoring (e.g., 12-24 hours).

Work-up and Purification: Upon completion, quench the reaction carefully. The crude product

is then subjected to extraction and purification by column chromatography on silica gel to

isolate the enantiomerically enriched (R)-2-Nonanamine.
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Asymmetric Reductive Amination Workflow

Lipase-Catalyzed Kinetic Resolution of Racemic 2-
Nonanamine
This biocatalytic approach utilizes the stereoselectivity of lipases to resolve a racemic mixture

of 2-nonanamine.
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Experimental Protocol:

Reaction Setup: In a suitable organic solvent (e.g., hexane or toluene), dissolve racemic 2-
nonanamine (1 equivalent) and an acyl donor, such as vinyl acetate (0.5-0.6 equivalents).

Add a lipase preparation (e.g., Candida antarctica lipase B, Novozym 435). The amount of

lipase will depend on its activity and should be optimized.

Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and

analyzing the enantiomeric excess (ee) of the unreacted amine using chiral HPLC. The

reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity of

both the remaining amine and the acylated product.

Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The

resulting mixture contains the unreacted (R)-2-nonanamine and the acylated (S)-2-
nonanamine.

Purification: Separate the unreacted amine from the acylated product by column

chromatography or by an acid-base extraction procedure.

Racemic 2-Nonanamine Lipase + Acyl DonorEnzymatic Acylation Separation

(R)-2-Nonanamine
(Unreacted)

(S)-N-acetyl-2-nonanamine
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Lipase-Catalyzed Kinetic Resolution

Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of (R)-2-Nonanamine.
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¹H NMR (Proton NMR):

Amine Protons (-NH₂): A broad singlet, typically in the range of 1.0-2.5 ppm. The chemical

shift and peak shape are highly dependent on solvent and concentration.

Methine Proton (-CH-): A multiplet around 2.7-3.0 ppm, coupled to the adjacent methyl and

methylene protons.

Methylene Protons (-CH₂-): A series of multiplets in the range of 1.2-1.5 ppm.

Terminal Methyl Proton (-CH₃): A triplet around 0.8-0.9 ppm.

Methyl Protons adjacent to the amine (-CH(NH₂)CH₃): A doublet around 1.0-1.2 ppm.

¹³C NMR (Carbon-13 NMR):

C2 (Carbon bearing the amine): ~45-50 ppm.

C1 (Methyl adjacent to the amine): ~23-25 ppm.

Aliphatic Carbons (C3-C8): A series of peaks between ~22-40 ppm.

C9 (Terminal methyl): ~14 ppm.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-nonanamine would be expected to show a

molecular ion peak ([M]⁺) at m/z 143. The fragmentation pattern is dominated by alpha-

cleavage, which is characteristic of amines.

Expected Fragmentation:

Alpha-Cleavage: The most prominent fragmentation involves the cleavage of the C-C bond

adjacent to the nitrogen atom. For 2-nonanamine, this would result in the loss of a heptyl

radical (C₇H₁₅•) to form a stable iminium cation at m/z 44 ([CH₃CH=NH₂]⁺). This is often the

base peak in the spectrum.
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[C₉H₂₁N]⁺˙
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Primary Mass Spectrometry Fragmentation

Infrared (IR) Spectroscopy
The IR spectrum of (R)-2-Nonanamine, being a primary amine, will exhibit characteristic

absorption bands.

Wavenumber (cm⁻¹) Vibration Intensity

3300-3500
N-H stretch (asymmetric and

symmetric)
Medium

2850-2960 C-H stretch (aliphatic) Strong

1590-1650 N-H bend (scissoring) Medium

1020-1250 C-N stretch Medium

Chiral High-Performance Liquid Chromatography
(HPLC)
Determination of the enantiomeric excess (ee) is critical and is typically performed using chiral

HPLC.

Experimental Protocol:

Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or

Chiralcel) is often effective for the separation of chiral amines.
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Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like

hexane and a polar modifier such as isopropanol, often with a small amount of an amine

additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for

baseline separation of the enantiomers.

Sample Preparation: Prepare a dilute solution of the (R)-2-Nonanamine sample in the

mobile phase.

Analysis: Inject the sample onto the HPLC system and monitor the elution of the

enantiomers using a UV detector. The enantiomeric excess is calculated from the relative

peak areas of the two enantiomers.

Biological Activity and Potential Applications
While specific biological activity data for (R)-2-Nonanamine is not extensively reported in

publicly available literature, chiral amines as a class are of significant interest in drug

development. They are common structural motifs in a wide range of biologically active

molecules.

Potential areas of investigation for (R)-2-Nonanamine and its derivatives could include:

Antimicrobial Activity: Long-chain aliphatic amines have been investigated for their

antimicrobial properties. The lipophilic nonyl chain of (R)-2-Nonanamine could facilitate

interaction with and disruption of microbial cell membranes.

Neurological Activity: The structural similarity of simple amines to endogenous

neurotransmitters suggests potential interactions with receptors and transporters in the

central nervous system.

Cytotoxicity: As with many small molecules, evaluating the cytotoxic effects on various cell

lines is a primary step in assessing potential therapeutic or toxicological profiles.

Further research is required to elucidate the specific biological activities and mechanisms of

action of (R)-2-Nonanamine.

Safety and Handling
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(R)-2-Nonanamine is classified as a hazardous substance. Appropriate safety precautions

must be taken during handling and storage.

Hazard Class GHS Pictogram Hazard Statement

Acute Toxicity, Oral alt text H301: Toxic if swallowed

Acute Toxicity, Dermal alt text H310: Fatal in contact with skin

Acute Toxicity, Inhalation alt text H330: Fatal if inhaled

Skin Corrosion/Irritation alt text
H314: Causes severe skin

burns and eye damage

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and acids.

To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-Nonanamine
(CAS: 74069-74-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079882#r-2-nonanamine-cas-number-74069-74-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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